

Foreword: The Architectural Significance of the Arylpiperazine Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-chlorophenyl)piperazin-2-one
Hydrochloride

Cat. No.: B060554

[Get Quote](#)

In the landscape of modern medicinal chemistry, few scaffolds have demonstrated the versatility and therapeutic relevance of the arylpiperazine moiety. This structural motif is a cornerstone in the design of centrally acting agents, capable of forming high-affinity interactions with a range of neurotransmitter receptors. Its prevalence in approved therapeutics for neurological disorders underscores its importance as a privileged pharmacophore.^{[1][2]} This guide focuses on a specific, yet pivotal, derivative: **1-(3-chlorophenyl)piperazin-2-one Hydrochloride**. While primarily a synthetic intermediate, its molecular architecture provides a rich platform for understanding the structure-activity relationships that govern the pharmacological effects of this compound class. We will dissect its structure, explore its synthesis from a mechanistic perspective, detail the analytical methodologies for its unambiguous characterization, and place it within the broader context of drug discovery.

Part 1: Molecular Structure and Physicochemical Profile

Structural Elucidation: A Tripartite Analysis

The structure of **1-(3-chlorophenyl)piperazin-2-one Hydrochloride** is best understood by examining its three core components: the aromatic chlorophenyl ring, the heterocyclic piperazin-2-one core, and the counter-ion that forms the hydrochloride salt.

- The 3-Chlorophenyl Group: The phenyl ring is substituted with a chlorine atom at the meta-position. This substitution is not trivial; the chlorine atom exerts a significant electron-

withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). This electronic modulation influences the nucleophilicity of the adjacent nitrogen atom and contributes to the molecule's overall lipophilicity and binding interactions with biological targets.

- The Piperazin-2-one Core: This six-membered heterocyclic ring contains two nitrogen atoms and a carbonyl group, classifying it as a lactam. The nitrogen at position 1 (N1) is tertiary, forming the bond to the chlorophenyl ring. The nitrogen at position 4 (N4) is a secondary amine which, in the hydrochloride salt form, is protonated. The presence of the carbonyl group at position 2 introduces rigidity and a potential hydrogen bond acceptor site.
- The Hydrochloride Salt: The basicity of the N4 nitrogen makes it susceptible to protonation by strong acids like hydrochloric acid (HCl). The resulting ammonium salt dramatically increases the compound's polarity and aqueous solubility, which is a critical consideration for handling, formulation, and in some cases, bioavailability. It also enhances the compound's crystalline nature and stability for long-term storage.

Caption: Molecular structure of **1-(3-chlorophenyl)piperazin-2-one Hydrochloride**.

Physicochemical Data Summary

For any research or development endeavor, having a clear and accurate summary of the compound's properties is essential for experimental design, safety, and data interpretation.

Property	Value	Source
IUPAC Name	1-(3-chlorophenyl)-2-piperazinone hydrochloride	
CAS Number	183500-94-9	[3]
Molecular Formula	C ₁₀ H ₁₁ ClN ₂ O · HCl	
Molecular Weight	247.12 g/mol	
Physical Form	Solid	
InChI Key	NZULMVLYMMNLJ-UHFFFAOYSA-N	
SMILES	C1CN(C(=O)CN1)C2=CC(=CC=C2)Cl	[4]
Storage	Sealed in dry, room temperature	[3]

Part 2: Synthesis and Mechanistic Rationale

The synthesis of arylpiperazines is a well-trodden path in organic chemistry, yet the specific introduction of the lactam functionality requires a considered approach. The chosen pathway must be robust, scalable, and yield a product of high purity.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the target molecule into readily available starting materials. The primary disconnection occurs at the aryl-nitrogen bond (C-N), identifying 3-chloroaniline and a piperazin-2-one synthon as key precursors. A further disconnection of the piperazin-2-one ring reveals a strategy involving the cyclization of an N-substituted amino acid derivative.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: A Plausible Forward Synthesis

While multiple routes exist, a common and effective strategy involves the cyclization of a diamine precursor. The following protocol is a representative method adapted from established syntheses of similar arylpiperazine structures.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Objective: To synthesize **1-(3-chlorophenyl)piperazin-2-one hydrochloride**.

Step 1: Synthesis of N-(3-chlorophenyl)ethylenediamine

- **Rationale:** This initial step creates the core C-N aryl bond and introduces the two-carbon linker required for the piperazine ring.
- **Procedure:**
 - To a solution of 3-chloroaniline (1.0 eq) in a suitable solvent like ethanol, add 2-chloroethylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as sodium carbonate (2.5 eq).
 - Heat the mixture to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
 - Purify the resulting crude product via column chromatography to yield N-(3-chlorophenyl)ethylenediamine.

Step 2: Acylation with Ethyl Chloroacetate

- **Rationale:** This step introduces the carboxymethyl group onto the more nucleophilic primary amine, setting the stage for the final cyclization. The secondary amine, adjacent to the aromatic ring, is less reactive due to steric hindrance and electronic effects.

- Procedure:

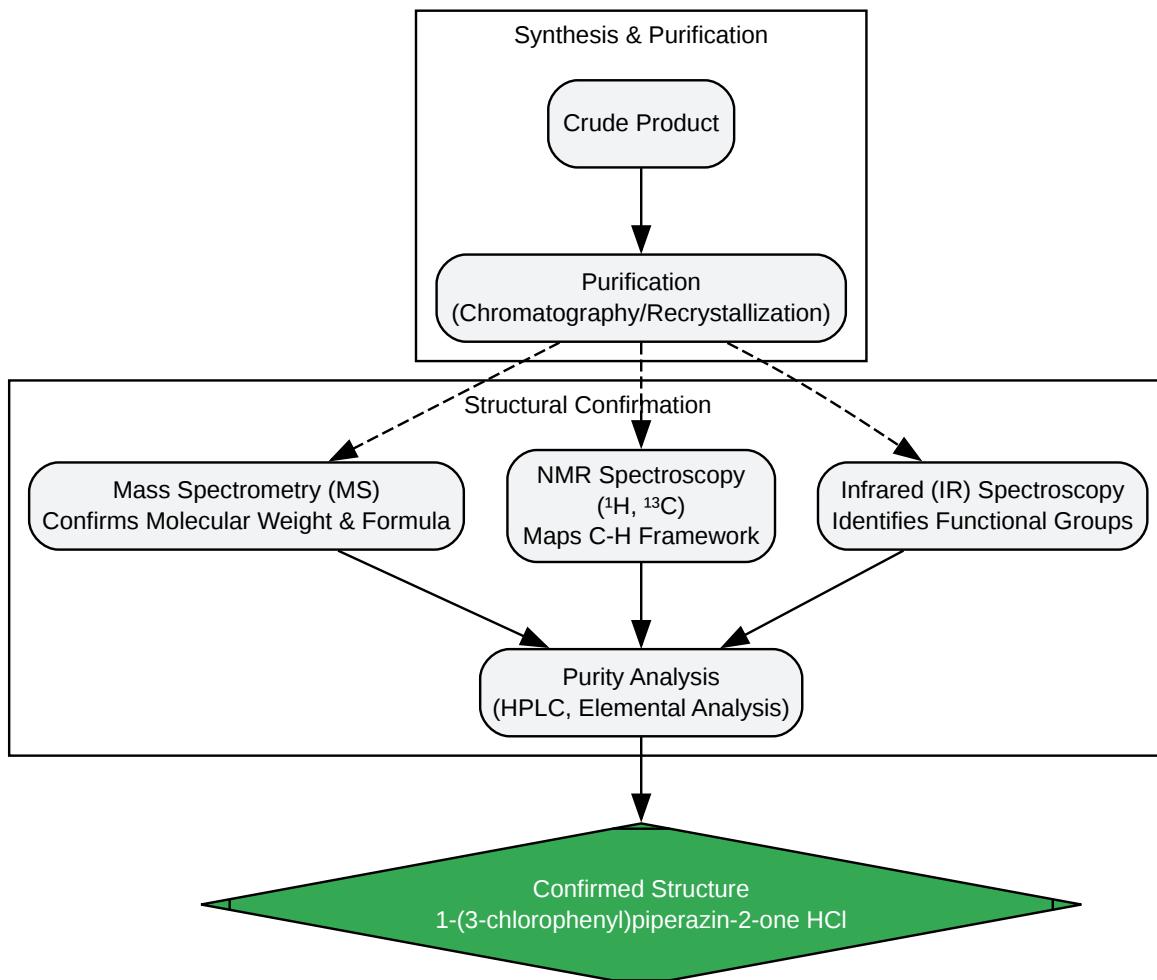
- Dissolve N-(3-chlorophenyl)ethylenediamine (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) and cool to 0 °C.
- Add a base, such as triethylamine (1.2 eq), to scavenge the HCl byproduct.
- Slowly add ethyl chloroacetate (1.05 eq) dropwise, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the acylated intermediate.

Step 3: Intramolecular Cyclization and Salt Formation

- Rationale: Heating the intermediate, often with a base, promotes an intramolecular nucleophilic substitution (an SN2 reaction) where the secondary amine attacks the carbon bearing the chlorine atom, displacing it to form the six-membered lactam ring. Subsequent treatment with HCl gas or an HCl solution in a non-aqueous solvent precipitates the desired hydrochloride salt.

- Procedure:

- Dissolve the crude product from Step 2 in a high-boiling point solvent like toluene.
- Add a base such as sodium ethoxide (1.5 eq) and heat to reflux for 8-12 hours. The cyclization forms 1-(3-chlorophenyl)piperazin-2-one.
- After cooling, quench the reaction carefully with water and extract the product into an organic solvent like ethyl acetate.
- Dry and concentrate the organic extracts.
- Dissolve the resulting free base in a minimal amount of a solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a pre-prepared solution of HCl in isopropanol.


- Collect the resulting precipitate by filtration, wash with cold ether, and dry under vacuum to yield **1-(3-chlorophenyl)piperazin-2-one hydrochloride** as a solid.

Part 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. A multi-technique approach ensures that the synthesized material is indeed the target compound and meets the required purity standards.

Analytical Workflow

The validation process is a systematic workflow, beginning with crude product analysis and culminating in a full structural dossier for the purified compound.

[Click to download full resolution via product page](#)

Caption: Standard workflow for analytical characterization.

Expected Spectroscopic Data

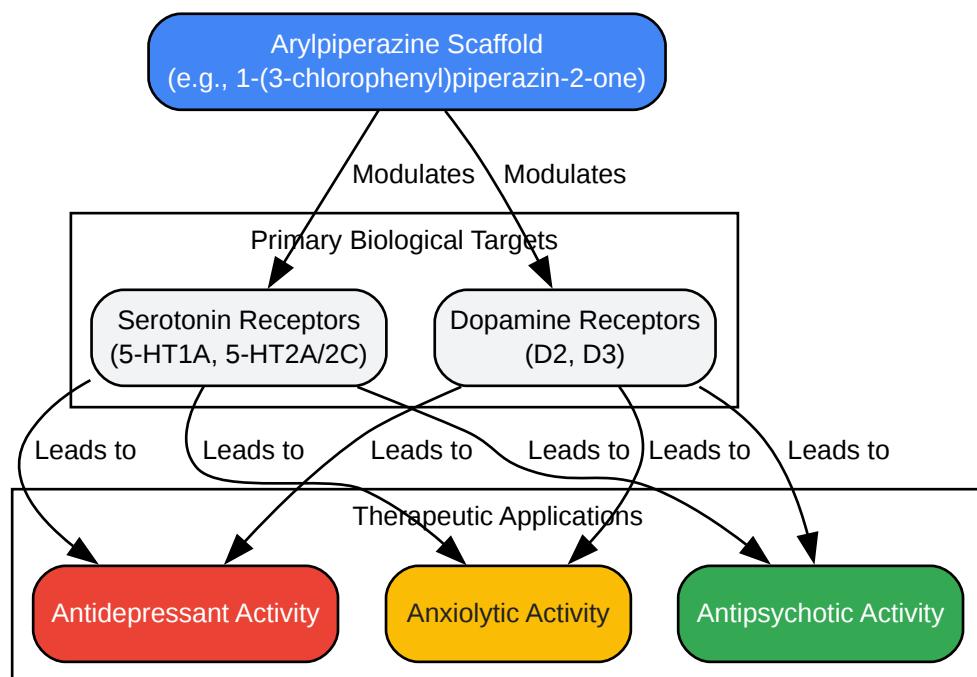
- ¹H NMR: The spectrum would show characteristic signals for the aromatic protons in the 7.0-7.5 ppm region, with splitting patterns dictated by their meta- and ortho- relationships. The four methylene groups of the piperazinone ring would appear as distinct multiplets in the 3.0-4.0 ppm range. The protonated N-H proton may appear as a broad singlet, its chemical shift being concentration and solvent dependent.

- ^{13}C NMR: The spectrum would display 10 distinct carbon signals (for the free base). Key signals would include the carbonyl carbon (~165-170 ppm), aromatic carbons (~115-150 ppm), and the aliphatic carbons of the piperazine ring (~40-60 ppm).
- Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the spectrum would show a prominent peak for the protonated molecular ion $[\text{M}+\text{H}]^+$ of the free base at m/z 211.06. A characteristic isotopic pattern would be observed due to the presence of one chlorine atom, with a peak at m/z 213.06 that is approximately one-third the intensity of the $[\text{M}+\text{H}]^+$ peak.[\[4\]](#)
- Infrared (IR) Spectroscopy: Key absorption bands would confirm the functional groups. A strong, sharp peak around $1650\text{-}1680\text{ cm}^{-1}$ corresponds to the $\text{C}=\text{O}$ stretch of the tertiary amide (lactam). Bands around $3000\text{-}3100\text{ cm}^{-1}$ would indicate aromatic C-H stretching, while bands in the $2850\text{-}2950\text{ cm}^{-1}$ range would correspond to aliphatic C-H stretching. A broad absorption centered around $2400\text{-}2700\text{ cm}^{-1}$ is characteristic of the N-H stretch of the amine salt.

Part 4: Application in Research and Drug Development

A Versatile Synthetic Intermediate

The primary utility of **1-(3-chlorophenyl)piperazin-2-one hydrochloride** is as a molecular building block. The secondary amine at the N4 position serves as a nucleophilic handle for further chemical elaboration. This allows for the systematic introduction of diverse side chains and functional groups, enabling the exploration of structure-activity relationships (SAR). For instance, it has been utilized as a key intermediate in the synthesis of novel derivatives that were subsequently evaluated for their cytotoxic activity against human cancer cell lines, demonstrating its direct application in the discovery of new potential therapeutic agents.[\[5\]](#)


Pharmacological Context of the Arylpiperazine Scaffold

The broader arylpiperazine class, to which this molecule belongs, is rich in pharmacological activity. These compounds are known to interact with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D₂) receptors.[\[8\]](#)

- CNS Activity: Many arylpiperazine derivatives exhibit antidepressant, anxiolytic, and antipsychotic properties.[\[1\]](#)[\[2\]](#) The specific substitution pattern on the phenyl ring and the

nature of the substituent at the N4 position fine-tune the receptor binding profile and functional activity (agonist, antagonist, or partial agonist).

- Metabolic Relevance: The related compound, 1-(3-chlorophenyl)piperazine (m-CPP), is a known active metabolite of the widely prescribed antidepressant drug trazodone.[9][10] m-CPP itself is a non-selective serotonin receptor agonist and is often used as a pharmacological tool to study the serotonergic system.[9] The study of molecules like 1-(3-chlorophenyl)piperazin-2-one provides insight into how modifications to the piperazine ring (i.e., the introduction of a lactam) can alter the metabolic stability and pharmacological profile compared to simpler analogs like m-CPP.

[Click to download full resolution via product page](#)

Caption: Pharmacological relevance of the arylpiperazine scaffold.

Conclusion

1-(3-chlorophenyl)piperazin-2-one Hydrochloride is more than a simple chemical entry in a catalog. It is a precisely defined molecular entity whose structure has been deliberately crafted for utility in medicinal chemistry. Its synthesis is logical, its characterization is straightforward with modern analytical techniques, and its potential as a scaffold for building novel, biologically

active molecules is significant. This guide provides the foundational knowledge required for researchers and drug development professionals to confidently synthesize, validate, and strategically employ this compound in the pursuit of new therapeutic discoveries.

References

- Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. CSIRO Publishing.
- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science Publishers.
- Synthesis and pharmacological evaluation of novel arylpiperazine derivatives as nonsteroidal androgen receptor antagonists. PubMed.
- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC.
- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. ProQuest.
- 1-(3-Chlorophenyl)piperazine. PubChem.
- 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE. precisionFDA.
- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research.
- CN104402842A - Synthetic method of piperazidines drug intermediate. Google Patents.
- New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1'-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - PubMed Central.
- **1-(3-chlorophenyl)piperazin-2-one hydrochloride (C10H11ClN2O)**. PubChemLite.
- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. Google Patents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benthamdirect.com [benthamdirect.com]
- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]
- 3. 1-(3-CHLOROPHENYL)PIPERAZIN-2-ONE HYDROCHLORIDE | 183500-94-9 [chemicalbook.com]
- 4. PubChemLite - 1-(3-chlorophenyl)piperazin-2-one hydrochloride (C₁₀H₁₁ClN₂O) [pubchemlite.lcsb.uni.lu]
- 5. connectsci.au [connectsci.au]
- 6. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 7. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 8. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted <math>\text{N</math></math>-arylpiperazine Derivatives Characterized as D₂/D₃ Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - ProQuest [proquest.com]
- 9. 1-(3-Chlorophenyl)piperazine | C₁₀H₁₃ClN₂ | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Foreword: The Architectural Significance of the Arylpiperazine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b060554#1-3-chlorophenyl-piperazin-2-one-hydrochloride-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com